[1-(2-Bromophenyl)ethyl](butan-2-yl)amine
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Overview
Description
1-(2-Bromophenyl)ethylamine: is an organic compound with the molecular formula C12H18BrN. It is a brominated derivative of phenylethylamine, characterized by the presence of a bromine atom on the phenyl ring and a butan-2-yl group attached to the amine nitrogen.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Bromophenyl)ethylamine typically involves the bromination of phenylethylamine derivatives followed by alkylation. One common method includes:
Bromination: The phenylethylamine derivative is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the ortho position of the phenyl ring.
Industrial Production Methods: Industrial production of 1-(2-Bromophenyl)ethylamine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: 1-(2-Bromophenyl)ethylamine can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.
Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of amines or alcohols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Hydroxide ions, alkoxide ions, polar aprotic solvents.
Major Products:
Oxidation: Ketones, carboxylic acids.
Reduction: Amines, alcohols.
Substitution: Hydroxylated or alkoxylated derivatives.
Scientific Research Applications
Chemistry:
Synthesis of Complex Molecules: 1-(2-Bromophenyl)ethylamine serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Biochemical Studies: This compound is used in biochemical studies to investigate the effects of brominated phenylethylamines on biological systems, including enzyme interactions and receptor binding.
Medicine:
Industry:
Mechanism of Action
The mechanism of action of 1-(2-Bromophenyl)ethylamine involves its interaction with molecular targets such as enzymes and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Phenylethylamine: The parent compound without the bromine and butan-2-yl groups.
2-Bromo-phenylethylamine: A simpler brominated derivative without the butan-2-yl group.
Butan-2-ylamine: An amine with the butan-2-yl group but lacking the phenyl ring and bromine atom.
Uniqueness:
Enhanced Reactivity: The presence of both the bromine atom and the butan-2-yl group in 1-(2-Bromophenyl)ethylamine enhances its reactivity and binding affinity compared to similar compounds.
Properties
Molecular Formula |
C12H18BrN |
---|---|
Molecular Weight |
256.18 g/mol |
IUPAC Name |
N-[1-(2-bromophenyl)ethyl]butan-2-amine |
InChI |
InChI=1S/C12H18BrN/c1-4-9(2)14-10(3)11-7-5-6-8-12(11)13/h5-10,14H,4H2,1-3H3 |
InChI Key |
ROSKTXKLTYIKJN-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NC(C)C1=CC=CC=C1Br |
Origin of Product |
United States |
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